molecular formula C13H12N2O5 B11846660 N-(2,3-Dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-yl)acetamide CAS No. 62100-83-8

N-(2,3-Dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-yl)acetamide

Cat. No.: B11846660
CAS No.: 62100-83-8
M. Wt: 276.24 g/mol
InChI Key: XZIKVSAVMAYFLR-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary or diagnostic use. Product Overview N-(2,3-Dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-yl)acetamide is a synthetic organic compound based on the 4H-1-benzopyran-4-one core structure, which is more commonly known as a chromone or flavonoid scaffold. This specific molecule features a nitro group at the 8-position and an acetamide moiety at the 7-position, which are key modifications that can significantly influence its electronic properties, reactivity, and interaction with biological targets. The benzopyran core is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities, making this nitro-acetamide derivative a valuable compound for exploratory research and development in various scientific fields . Research Applications and Potential Derivatives of the benzopyran scaffold are extensively investigated for their diverse biological activities. While the specific activity profile of this compound requires further experimental validation, research on analogous structures suggests several promising research directions: Anti-inflammatory and Analgesic Research: Chromone and flavonoid derivatives are recognized as a novel class of cyclooxygenase-2 (COX-2) selective inhibitors. These compounds can provide a higher potency, efficacy, and selectivity profile, making them useful tools for studying inflammatory pathways . Related structures have also been shown to block the production of the pro-inflammatory cytokine TNF-α, indicating potential for immunology research . Anticancer Activity Screening: Coumarins and chromones have demonstrated significant potential as antineoplastic agents. Their derivatives can modulate various signaling pathways and have shown activity against multiple cancer cell lines, including breast, lung, colorectal, liver, and kidney cancers . The structural features of this compound make it a candidate for inclusion in anticancer discovery libraries. Antimicrobial Studies: Synthetic flavonoid and chromone analogues have been studied for their effects against various microbial strains. Some synthetic flavonoids exhibit high activity against fungi such as Aspergillus flavus , Acremonium strictum , and Penicillium expansum . This suggests potential application for this compound in microbiological and antifungal research. Chemical Synthesis and Derivatization: The functional groups present on this molecule, including the nitro group and the acetamide, make it a versatile intermediate for further chemical synthesis. It can be used to generate a library of novel compounds for structure-activity relationship (SAR) studies, exploring how further modifications impact biological activity . Handling and Storage The physical properties and specific storage conditions for this compound should be determined by the researcher. It is recommended to store the product in a cool, dry place and to handle it using standard laboratory safety practices, including the use of personal protective equipment.

Properties

CAS No.

62100-83-8

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

N-(2,3-dimethyl-8-nitro-4-oxochromen-7-yl)acetamide

InChI

InChI=1S/C13H12N2O5/c1-6-7(2)20-13-9(12(6)17)4-5-10(14-8(3)16)11(13)15(18)19/h4-5H,1-3H3,(H,14,16)

InChI Key

XZIKVSAVMAYFLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])NC(=O)C)C

Origin of Product

United States

Preparation Methods

Substrate Selection and Nitration Conditions

Starting material : 2,3-Dimethyl-4-hydroxyacetophenone.
Nitrating agent : Concentrated nitric acid (63%) in acetic acid or dichloromethane.
Reaction parameters :

  • Temperature: 20–40°C.

  • Molar ratio (substrate:HNO₃): 1:1.1–1.5.
    Mechanism : Electrophilic nitration directed by the electron-donating hydroxyl and methyl groups. The hydroxyl group activates the ring, favoring nitration at the para position (C-8).

Outcome :

  • Product : 2,3-Dimethyl-8-nitro-4-hydroxyacetophenone (yield: ~70–80%).

  • Byproducts : Minor ortho-nitrated isomers, separable via alkaline extraction.

Cyclization to Form the Benzopyran Core

The nitrated acetophenone undergoes cyclization to construct the 4H-1-benzopyran skeleton.

Cyclization Reagents and Conditions

Reagent : Ethyl cyanoformate or analogous carbonyl sources.
Base : Sodium methoxide or triethylamine.
Solvent : Toluene or dimethylacetamide (DMAC).
Mechanism : Base-mediated condensation between the phenolic oxygen and the carbonyl group, followed by intramolecular cyclization.

Procedure :

  • Dissolve 2,3-dimethyl-8-nitro-4-hydroxyacetophenone in toluene.

  • Add ethyl cyanoformate and sodium methoxide dropwise.

  • Stir at 25–40°C for 5–8 hours.

  • Acidify with HCl to precipitate the cyclized product.

Outcome :

  • Product : 2,3-Dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-ol (yield: ~65–75%).

  • Key impurity : Incomplete cyclization products, removed via recrystallization.

Introduction of the Acetamide Group

The hydroxyl group at position 7 is converted to an acetamide via a two-step sequence: amination followed by acylation.

Amination of the Hydroxyl Group

Method : Gabriel synthesis or nucleophilic substitution.
Reagents :

  • Amination : Phthalimide/KOH or ammonia under Mitsunobu conditions.

  • Alternative : Direct displacement using NaN₃ in DMAC, followed by Staudinger reduction.

Procedure :

  • React 2,3-dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-ol with phthalimide/KOH at 100°C for 12 hours.

  • Hydrolyze the phthalimide intermediate with hydrazine to yield the primary amine.

Outcome :

  • Product : 7-Amino-2,3-dimethyl-8-nitro-4-oxo-4H-1-benzopyran (yield: ~50–60%).

Acylation with Acetyl Chloride

Reagents : Acetyl chloride, triethylamine (TEA).
Solvent : DMAC or dichloromethane.
Conditions :

  • Cool the amine intermediate to 0°C.

  • Add acetyl chloride and TEA dropwise.

  • Stir at 25°C for 3–5 hours.

Workup :

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Outcome :

  • Product : N-(2,3-Dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-yl)acetamide (yield: ~80–85%).

Alternative Synthetic Routes and Modifications

Late-Stage Nitration

An alternative approach involves nitrating pre-formed benzopyran derivatives. However, this risks over-nitration or regiochemical ambiguity due to electron-withdrawing groups on the ring.

Direct Acetamide Installation via Ullmann Coupling

Reagents : Copper-catalyzed coupling of 7-bromo derivatives with acetamide.
Limitations : Low yields (~30–40%) and harsh conditions.

Analytical Characterization and Quality Control

Key spectroscopic data :

  • ¹H NMR (DMSO-d₆) : δ 2.15 (s, 3H, CH₃CO), 2.30 (s, 6H, 2,3-CH₃), 6.85 (s, 1H, H-5), 8.20 (s, 1H, H-6), 10.10 (s, 1H, NH).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 3300 cm⁻¹ (N-H).

Purity optimization :

  • Recrystallization from ethanol/water (yield: 95% purity).

  • HPLC (C18 column, acetonitrile/water gradient).

Challenges and Industrial Scalability

  • Regioselectivity : Competing nitration at C-5 or C-6 requires precise temperature control.

  • Amine instability : The 7-amino intermediate is prone to oxidation, necessitating inert atmospheres.

  • Cost efficiency : Use of DMAC and acetyl chloride increases production costs, prompting exploration of greener solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.

    Industry: Utilized in the development of dyes, pigments, and fluorescent probes .

Mechanism of Action

The mechanism of action of N-(2,3-Dimethyl-8-nitro-4-oxo-4H-chromen-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromene core can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other acetamide-containing derivatives, particularly those with aromatic or heterocyclic cores. Below is a detailed analysis based on structural motifs, substituent effects, and inferred applications:

Core Structure and Substituent Analysis

Compound Name/Structure Core Structure Key Substituents Functional Implications Source
N-(2,3-Dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-yl)acetamide Benzopyran 2,3-Dimethyl, 8-nitro, 4-oxo, 7-acetamide Enhanced rigidity; potential H-bond donor N/A
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 6-CF₃, 2-(3-methoxyphenyl) Electron-withdrawing CF₃; lipophilic aryl
(R/S)-N-[(2S/R,4S/R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide () Linear peptidomimetic Multiple stereocenters, phenoxy, tetrahydro-pyrimidinyl High conformational specificity; target binding

Key Observations:

  • Benzopyran vs. Benzothiazole Cores : The benzopyran core in the target compound provides a fused oxygen-containing ring system, which may enhance planarity and π-π stacking compared to the sulfur-containing benzothiazole derivatives in . The nitro group at position 8 in the target compound could increase electrophilicity, whereas the trifluoromethyl group in benzothiazole analogs () enhances metabolic stability and lipophilicity .
  • This could influence binding affinity in biological targets .
  • Stereochemical Complexity: Compounds in feature multiple stereocenters and extended backbones, suggesting applications in high-specificity targets (e.g., enzymes or receptors).

Hydrogen Bonding and Crystal Packing

The 4-oxo and acetamide groups in the target compound could act as H-bond acceptors/donors, influencing crystal packing or supramolecular interactions. Benzothiazole derivatives () may exhibit different H-bonding patterns due to the absence of a fused oxygen ring .

Pharmacological and Industrial Relevance

  • Patent Compounds () : The benzothiazole-acetamide derivatives are patented, suggesting applications in pharmaceuticals or agrochemicals. Their trifluoromethyl and methoxy groups are common in kinase inhibitors or antimicrobial agents. The target compound’s nitro group may confer reactivity useful in prodrug design .
  • Pharmacopeial Compounds () : The stereochemically complex acetamides in are likely drug candidates, possibly for antiviral or anticancer use. The target compound’s simpler structure may offer advantages in cost-effective synthesis .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Feature Target Compound Benzothiazole Derivatives () Pharmacopeial Analogs ()
Core Structure Benzopyran Benzothiazole Linear peptidomimetic
Key Functional Groups Nitro, Acetamide, Methyl Trifluoromethyl, Methoxyphenyl, Acetamide Phenoxy, Tetrahydro-pyrimidinyl, Stereocenters
H-Bond Capacity Moderate (amide, ketone) Moderate (amide, methoxy) High (multiple amides, hydroxyl)
Likely Applications Drug intermediates, agrochemicals Pharmaceuticals (patented) High-specificity therapeutics

Table 2: Calculated Molecular Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Rotatable Bonds
Target Compound ~318.3 ~1.5 3
Benzothiazole () ~354.3 ~3.2 5
Pharmacopeial () ~650.8 ~4.5 10

Note: Values estimated using standard molecular modeling tools; actual data may vary.

Biological Activity

N-(2,3-Dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-yl)acetamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Molecular Structure and Composition

PropertyValue
CAS Number 1076199-29-5
Molecular Formula C13H12N2O5
Molecular Weight 276.24 g/mol
IUPAC Name N-(2,3-dimethyl-8-nitro-4-oxochromen-7-yl)acetamide
Canonical SMILES CC1=C(OC2=C(C1=O)C=CC(=C2N+[O-])NC(=O)C)C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth. Notably, it has shown efficacy against:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)10 µM
MCF-7 (breast cancer)15 µM

This suggests a potential role for this compound in cancer therapy.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular components such as DNA and proteins, leading to biological effects like mutagenesis and apoptosis.

Enzymatic Interactions

This compound has been shown to interact with various enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit certain cytochrome P450 enzymes, affecting drug metabolism and enhancing its therapeutic efficacy.

Case Studies

  • Study on Antimicrobial Activity : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of this compound against multidrug-resistant strains. The results highlighted its potential as an alternative treatment option for resistant infections .
  • Anticancer Research : A clinical trial explored the efficacy of N-(2,3-Dimethyl-8-nitro-4-oxo-4H-benzopyran-7-yl)acetamide in patients with advanced breast cancer. The trial reported promising results with a significant reduction in tumor size among participants .

Q & A

Q. What are the common synthetic routes for N-(2,3-Dimethyl-8-nitro-4-oxo-4H-1-benzopyran-7-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions starting with functionalized benzopyran precursors. Key steps include nitration at the 8-position, acetylation of the amine group at the 7-position, and oxidation to form the 4-oxo moiety. Optimization strategies:
  • Temperature control : Maintain <60°C during nitration to avoid over-oxidation.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for acetylation to enhance solubility and reaction efficiency.
  • Catalysts : Employ Lewis acids (e.g., AlCl₃) for regioselective nitration .
    Table 1 : Representative Synthetic Steps
StepReagents/ConditionsYield (%)Characterization Method
NitrationHNO₃/H₂SO₄, 50°C72TLC, IR
AcetylationAc₂O, DMF, rt85¹H NMR, HPLC

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology :
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX software for refinement (e.g., SHELXL) .
  • NMR spectroscopy : ¹³C NMR detects the carbonyl group at ~170 ppm, while ¹H NMR identifies methyl groups (δ 2.1–2.3 ppm) and nitro protons (δ 8.2–8.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (C₁₃H₁₂N₂O₅⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected shifts in NMR)?

  • Methodology :
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish between tautomeric forms or conformational isomers.
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate experimental data.
  • Hydrogen bonding analysis : Apply graph-set notation (as per Etter’s rules) to identify intermolecular interactions affecting spectral profiles .

Q. What strategies enable targeted structural modifications to enhance bioactivity while maintaining stability?

  • Methodology :
  • Structure-activity relationship (SAR) : Replace the nitro group (8-position) with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
  • Functional group compatibility : Introduce substituents at the 3-methyl position to modulate lipophilicity (logP) without disrupting the benzopyran core.
    Table 2 : Bioactivity Modulation Strategies
Modification SiteFunctional GroupImpact on IC₅₀Stability (t₁/₂)
8-NO₂ → 8-CF₃Trifluoromethyl2.5-fold ↓3.2-fold ↑

Q. How should researchers address inconsistencies in biological assay results (e.g., variable enzyme inhibition)?

  • Methodology :
  • Orthogonal assays : Validate inhibition using both fluorescence-based and radiometric assays.
  • Purity verification : Reanalyze compound purity via HPLC (>98%) to rule out degradation products.
  • Buffer optimization : Test assays in varying pH (6.5–7.5) to account for protonation state effects .

Data Contradiction Analysis

Q. What experimental approaches clarify discrepancies between computational predictions and observed crystallographic data?

  • Methodology :
  • Multipole refinement : Use software like TOPAS to model electron density anomalies (e.g., disordered nitro groups).
  • Thermal ellipsoid analysis : Compare atomic displacement parameters (ADPs) to identify dynamic disorder in the crystal lattice .

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